Target Specificity: Dual TLR2/TLR4 Agonism Differentiates Defoslimod from Selective TLR4 Agonists
Defoslimod (OM-174) exhibits a unique dual-agonism profile, activating both TLR2 and TLR4 receptors, a characteristic not shared by many of its closest synthetic analogs which are designed for TLR4 selectivity [1]. This broader activation profile is hypothesized to elicit a more diverse and potentially synergistic immune response.
| Evidence Dimension | Toll-Like Receptor (TLR) Activation Specificity |
|---|---|
| Target Compound Data | Agonist of both TLR2 and TLR4 |
| Comparator Or Baseline | CRX-527 is a highly specific and potent TLR4 agonist, with no reported TLR2 activity [2]. MPL is also a TLR4-specific agonist [3]. |
| Quantified Difference | Qualitative difference in receptor specificity (dual vs. single) |
| Conditions | Based on pharmacological characterization from published literature and product specifications |
Why This Matters
For researchers studying pathways with TLR2/TLR4 crosstalk or seeking a broader innate immune activation, Defoslimod offers a distinct mechanistic profile compared to TLR4-selective alternatives.
- [1] Isambert, N., Fumoleau, P., Paul, C., Ferrand, C., Zanetta, S., Bauer, J., ... & Coudert, B. (2013). Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors. BMC Cancer, 13(1), 172. View Source
- [2] InvivoGen. (n.d.). CRX-527: Synthetic lipid A analog - TLR4 agonist. Technical Datasheet. View Source
- [3] Marshall, J. D., Heeke, D. S., Rao, E., Maynard, S. K., Hornigold, D., McCrae, C., ... & Zurawski, D. V. (2016). A novel class of small molecule agonists with preference for human over mouse TLR4 activation. PloS one, 11(10), e0164632. View Source
